molecular formula C12H13N3O2 B3135904 3-((6-Methylquinazolin-4-yl)amino)propanoic acid CAS No. 405920-60-7

3-((6-Methylquinazolin-4-yl)amino)propanoic acid

Cat. No.: B3135904
CAS No.: 405920-60-7
M. Wt: 231.25 g/mol
InChI Key: NNCKPXTUKVSBID-UHFFFAOYSA-N
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Description

3-((6-Methylquinazolin-4-yl)amino)propanoic acid is an organic compound with the molecular formula C 12 H 13 N 3 O 2 and a molecular weight of 231.25 g/mol . Its CAS registry number is 405920-60-7 . This molecule features a quinazoline core, a heterocyclic aromatic ring system known for its diverse biological activities, substituted with a 6-methyl group and linked to a propanoic acid chain via an amino bridge. Quinazoline derivatives are a significant area of investigation in medicinal chemistry and chemical biology. Recent scientific literature highlights that quinazoline-based structures are being rationally designed and synthesized as potential inhibitors for key enzymatic targets, such as phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) . These inhibitors are explored for their synergistic effects in targeting proliferative diseases, as simultaneous inhibition of multiple pathways can potentially lead to improved efficacy and overcome resistance mechanisms associated with single-target therapies . The propanoic acid linker in this structure is a common feature used to connect pharmacophores, suggesting its potential utility in the design and synthesis of novel bifunctional molecules or proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

3-[(6-methylquinazolin-4-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCKPXTUKVSBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Methylquinazolin-4-yl)amino)propanoic acid typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. One common method includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.

    Condensation: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.

Industrial Production Methods

The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((6-Methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and quinazoline derivatives, which have significant biological and chemical properties .

Scientific Research Applications

3-((6-Methylquinazolin-4-yl)amino)propanoic acid is a chemical compound with a quinazoline moiety, an amino group, and a propanoic acid chain, giving it potential biological activities. Quinazoline derivatives, in general, possess diverse pharmacological properties.

Potential Applications

This compound and its derivatives have potential applications in pharmaceutical development and as antimicrobial agents .

Pharmaceutical Development

  • Lead Compound: It can serve as a lead compound in drug discovery due to the diverse pharmacological properties associated with quinazoline derivatives.
  • Interaction Studies: Crucial for understanding how the compound interacts with biological targets, including investigations into enzyme inhibition, receptor binding, and cellular signaling pathways.
  • Mechanism of Action: These studies help elucidate the therapeutic potential of the compound.

Antimicrobial Activity

  • Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent antimicrobial activity against ESKAPE group pathogens, which include drug-resistant bacteria and fungi .
  • Broad-Spectrum Activity: Certain derivatives have demonstrated broad-spectrum antimicrobial activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species (including Candida auris) . For example, compound 16 , containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity .
  • Gram-Negative Pathogens: Some derivatives exhibit increased activity against Gram-negative pathogens like P. aeruginosa and A. baumannii . For instance, compound 31 showed increased activity against Gram-negative pathogens, while compound 33 , with a 4-OH substituent, yielded substantial antimicrobial activity against both Gram-positive and Gram-negative pathogens .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
3-(6-Methylquinazolin-4-ylamino)propionic acidContains a methyl group on the quinazoline ringPotentially enhanced lipophilicity
2-(6-Methylquinazolin-4-ylamino)propionic acidSimilar structure, different positioningMay exhibit different biological activity patterns
3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acidHydroxyl group addition alters solubilityEnhanced antioxidant properties; alters reactivity

Mechanism of Action

Comparison with Similar Compounds

3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid

  • Structure : Differs by a bromine atom at position 6 instead of a methyl group.
  • For example, bromo-substituted analogs are commonly used in kinase inhibitor development .
  • Safety : Safety data for this brominated analog indicate standard handling precautions for corrosive or irritant compounds, though specific toxicity data are unavailable .

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic Acid

  • Structure: Features a 4-oxoquinazolin-3(4H)-yl group and an additional methyl group on the propanoic acid chain.
  • Applications : The keto group at position 4 may enhance hydrogen-bonding interactions with biological targets, as seen in protease inhibitors .

Table 1: Comparison of Quinazoline-Based Propanoic Acid Derivatives

Compound Substituent (Position 6) Core Modification Notable Activity Reference
3-((6-Methylquinazolin-4-yl)amino)propanoic acid Methyl None Likely kinase/modulator Inferred
3-[(6-Bromoquinazolin-4-yl)amino]propanoic acid Bromo None Electrophilic reactivity
3-(6-Bromo-4-oxoquinazolin-3-yl)-2-methylpropanoic acid Bromo 4-oxo, propanoic methyl Protease inhibition

Phenyl-Substituted Propanoic Acid Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

  • Structure : Replace quinazoline with a 4-hydroxyphenyl group.
  • Derivatives with heterocyclic substitutions (e.g., thiazole, trifluoromethylphenyl) showed enhanced efficacy .
  • ADME Profile : In silico predictions for these derivatives indicate moderate gastrointestinal absorption and low blood-brain barrier penetration, suggesting suitability for systemic infections .

3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic Acid

  • Structure : Incorporates a thiazole ring and trifluoromethylphenyl group.
  • Activity : Exhibited dual antiviral (influenza A) and antibacterial activity, likely due to the electron-withdrawing CF₃ group enhancing target affinity .

Table 2: Biological Activity of Phenyl-Substituted Propanoic Acid Derivatives

Compound Key Substituent Activity (IC₅₀/MIC) Target Pathogens/Applications Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Hydroxyphenyl MIC: 4–32 µg/mL ESKAPE pathogens
3-((4-Aminophenyl)thiazole-propanoic acid (Compound 6e) Thiazole, CF₃ IC₅₀: <10 µM (antiviral) Influenza A, S. aureus

Thiazole- and Thiophene-Containing Derivatives

P3 (3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic Acid)

  • Structure : Combines thiophene and thiazole rings.
  • Activity : Potent Furin inhibitor (IC₅₀: 35 µM), critical for viral entry pathways (e.g., SARS-CoV-2) .

3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid

  • Structure : Simple thiazole-linked derivative.
  • Applications : Structural simplicity favors modular synthesis for targeting bacterial pathways (e.g., folate biosynthesis) .

Table 3: Thiazole/Thiophene Derivatives vs. Quinazoline Analogs

Compound Core Structure Key Activity Mechanism Reference
P3 Thiophene-thiazole Furin inhibition Blocks viral processing
This compound Quinazoline Putative kinase inhibition ATP-binding interference Inferred

Biological Activity

3-((6-Methylquinazolin-4-yl)amino)propanoic acid is a compound with significant biological potential, primarily due to its structural features that include a quinazoline moiety. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol

The compound features an amino group linked to a propanoic acid chain, which contributes to its reactivity and biological activity. The presence of the methyl group on the quinazoline ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Biological Activity Overview

Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. The following table summarizes some key biological activities associated with this compound and related quinazoline derivatives:

Biological Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast) and A549 (lung).
Enzyme InhibitionPotential inhibitor of multiple tyrosine kinases (e.g., EGFR, HER2), which are critical in cancer progression.
Anti-inflammatory EffectsMay reduce levels of inflammatory cytokines like TNF-α and IL-6 in vitro.
Antioxidant PropertiesStructural modifications can enhance antioxidant capabilities, providing cellular protection.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Quinazoline Ring : Starting from appropriate precursors to construct the quinazoline framework.
  • Amidation Reaction : Reacting the synthesized quinazoline with propanoic acid derivatives to introduce the amino group.

The mechanism of action involves interaction with specific biological targets, including protein kinases and inflammatory mediators. For instance, molecular docking studies suggest that this compound may act as a non-competitive inhibitor against certain kinases, disrupting their activity and leading to reduced cancer cell proliferation.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that similar quinazoline derivatives showed potent anticancer effects against MCF7 and A549 cell lines with IC50 values in the low micromolar range, indicating high efficacy in inhibiting cancer cell growth .
    • Another investigation found that compounds with similar structures effectively inhibited EGFR, a critical target in cancer therapy .
  • Inflammation Modulation :
    • Research has indicated that quinazoline derivatives can significantly inhibit pro-inflammatory cytokines in vitro. Compounds exhibiting this activity were tested at concentrations comparable to established anti-inflammatory drugs .
  • Enzyme Inhibition Studies :
    • Quinazoline derivatives have been shown to inhibit various kinases involved in cell signaling pathways associated with cancer progression. For example, selective inhibition of CDK2 and HER2 was observed, highlighting their potential as targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for 3-((6-Methylquinazolin-4-yl)amino)propanoic acid?

The synthesis typically involves multi-step reactions starting with the functionalization of the quinazoline core. A common approach includes:

  • Step 1: Condensation of 6-methylquinazolin-4-amine with a β-propanoic acid derivative under reflux conditions in ethanol or methanol.
  • Step 2: Purification via recrystallization (e.g., using methanol or ethanol) to isolate the product.
  • Key reagents: Chlorinated intermediates (e.g., 3-chloropentanedione) or carbonyl compounds for coupling reactions.
    Characterization is performed using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm the propanoic acid linkage and quinazoline substitution pattern .

Q. How is the structure of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies proton environments (e.g., methyl groups on quinazoline at δ ~2.5 ppm; propanoic acid protons at δ ~3.1–3.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbons.
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~3300 cm1^{-1} (N-H stretching).
  • Mass Spectrometry (MS): Molecular ion peaks matching the theoretical molecular weight (e.g., m/z ~275 for C13_{13}H13_{13}N3_3O2_2).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within ±0.3% of calculated values .

Q. What are the primary applications of this compound in pharmacological research?

Quinazoline derivatives, including this compound, are studied for:

  • Receptor binding assays: Potential as kinase inhibitors or antagonists for neurotransmitter receptors (e.g., EGFR or GABA receptors).
  • Enzyme inhibition: Screening against proteases or oxidoreductases due to the quinazoline scaffold’s electron-rich structure.
    Preliminary bioactivity data often guide further optimization for therapeutic candidates .

Advanced Research Questions

Q. How can researchers optimize the synthesis for higher yield or purity?

  • Reductive amination: Use NaBH3_3CN as a selective reducing agent to stabilize intermediates, improving yield (85–90% reported in similar syntheses).
  • Acid-catalyzed cyclization: Reflux with HCl or acetic acid enhances ring closure efficiency.
  • Chromatographic purification: Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to remove byproducts like unreacted amines or dimerized species .

Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives?

  • Dose-response studies: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target profiling: Use kinase selectivity panels or receptor binding arrays to rule out non-specific interactions.
  • Comparative assays: Benchmark against structurally similar compounds (e.g., 3-hydroxy-quinazoline-2,4-dione derivatives) to isolate substituent-specific effects .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Substituent variation: Synthesize analogues with modifications to the quinazoline methyl group (e.g., 6-ethyl, 6-fluoro) or propanoic acid chain (e.g., β-alanine vs. γ-aminobutyric acid).
  • Biological testing: Evaluate IC50_{50} values in target-specific assays (e.g., enzyme inhibition) to correlate structural changes with potency.
  • Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How to design analogues for improved pharmacokinetics (e.g., solubility, bioavailability)?

  • Prodrug strategies: Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability.
  • PEGylation: Introduce polyethylene glycol (PEG) chains to increase aqueous solubility.
  • Heterocyclic replacements: Substitute quinazoline with pyridopyrimidine or pteridine cores to modulate logP values .

Methodological Notes

  • Contradiction mitigation: Cross-validate NMR data with HSQC/HMBC experiments to resolve signal overlap in aromatic regions .
  • Scale-up challenges: Transition from batch to continuous flow synthesis for improved reproducibility in multi-step reactions .
  • Bioassay design: Include positive controls (e.g., gefitinib for kinase assays) and validate results across multiple cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((6-Methylquinazolin-4-yl)amino)propanoic acid
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